molecular formula C18H12BrNO4 B2450850 9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 867068-21-1

9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B2450850
CAS No.: 867068-21-1
M. Wt: 386.201
InChI Key: ROIYZNFYIIBYER-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a bromophenyl group and a dioxolo-furo-quinoline core

Preparation Methods

The synthesis of 9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Dioxolo-Furo-Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolo-furo-quinoline core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as column chromatography.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one include other quinoline derivatives such as:

    Quinoline N-oxides: Known for their antimicrobial properties.

    Dioxolo-quinoline derivatives: Studied for their potential in organic electronics.

    Bromophenyl-quinoline compounds: Explored for their anticancer activities.

What sets this compound apart is its unique combination of structural features, which confer distinct electronic and biological properties, making it a versatile compound for various scientific applications.

Biological Activity

9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

The compound's chemical formula is C18H12BrNO4C_{18}H_{12}BrNO_4, and it features a complex structure characterized by a bromophenyl group and a dioxole-fused quinoline core. This unique structure is believed to play a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of Knoevenagel adducts and subsequent cyclization processes. This synthetic pathway is essential for producing derivatives with varying biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • In vitro Studies : Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups on the aromatic ring enhances these effects. In particular, compounds with bromo substitutions demonstrated improved activity against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by reducing oxidative stress .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of reactive oxygen species (ROS) production and the modulation of apoptotic pathways. These compounds have been shown to significantly increase cell viability in the presence of doxorubicin compared to untreated controls .

Cardioprotective Effects

The cardioprotective potential of this compound has also been explored:

  • Cell Viability Assays : In studies involving H9c2 cardiomyocytes exposed to doxorubicin, certain derivatives demonstrated over 80% cell viability compared to control groups. Notably, compounds with para-substituted electron-withdrawing groups were particularly effective .
  • Oxidative Stress Reduction : The ability of these compounds to inhibit ROS production suggests a protective mechanism against oxidative damage caused by chemotherapeutic agents like doxorubicin .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Compound Cell Line IC50 (µM) Cell Viability (%) Mechanism
4iH9c2 Cardiomyocytes>4081.6ROS Inhibition
6aH9c2 Cardiomyocytes>4087.5Apoptosis Modulation
6kH9c2 Cardiomyocytes>4084.3Antioxidant Activity

Case Studies

In a notable case study evaluating the cardioprotective effects of embelin derivatives (which include structures similar to our compound), several derivatives were tested for their ability to mitigate doxorubicin-induced toxicity:

  • Study Design : The study involved treating H9c2 cells with doxorubicin alongside various embelin derivatives. Cell viability was assessed using the MTT assay.
  • Results : Compounds such as 4i and 6k showed significant protective effects against doxorubicin-induced cell death. The study concluded that the structural features of these compounds are critical for their biological efficacy .

Properties

IUPAC Name

8-(3-bromophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO4/c19-10-3-1-2-9(4-10)16-11-5-14-15(24-8-23-14)6-12(11)20-13-7-22-18(21)17(13)16/h1-6,16,20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIYZNFYIIBYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC(=CC=C5)Br)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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